molecular formula C11H17NO4 B13174209 1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol

1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol

Cat. No.: B13174209
M. Wt: 227.26 g/mol
InChI Key: CFOPEHCOUVSYJH-UHFFFAOYSA-N
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Description

1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . This aminopropanol derivative features a phenoxy propanolamine structure, which is of significant interest in medicinal chemistry research. Compounds within this structural class have been investigated for their potential as modulators of multi-drug resistance (MDR) . MDR is a major challenge in oncology, where cancer cells become resistant to a wide range of chemotherapeutic agents. Research into phenoxypropanolamine derivatives suggests their potential to restore the efficacy of anticancer drugs by inhibiting efflux transporters like P-glycoprotein . As a building block, this compound can be used in the synthesis of more complex molecules for pharmacological screening. The structure consists of a 2,6-dimethoxyphenoxy group linked to a propan-2-ol chain with a terminal primary amine, providing sites for further chemical modification. Researchers can utilize this compound in developing novel therapeutic agents or as a standard in analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

1-amino-3-(2,6-dimethoxyphenoxy)propan-2-ol

InChI

InChI=1S/C11H17NO4/c1-14-9-4-3-5-10(15-2)11(9)16-7-8(13)6-12/h3-5,8,13H,6-7,12H2,1-2H3

InChI Key

CFOPEHCOUVSYJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC(CN)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol typically proceeds via the nucleophilic substitution of epichlorohydrin derivatives with 2,6-dimethoxyphenol, followed by amination steps to introduce the amino group at the 1-position of the propanol chain.

Stepwise Synthetic Route

Step Reactants & Conditions Reaction Type Yield (%) Notes
1 Condensation of 2,6-dimethoxyphenol with epichlorohydrin Nucleophilic substitution High (typ. >85%) Formation of 3-(2,6-dimethoxyphenoxy)-1-chloro-2-propanol intermediate
2 Amination of 3-(2,6-dimethoxyphenoxy)-1-chloro-2-propanol with ammonia or amine reagent Nucleophilic substitution Moderate to high (70-88%) Produces 1-amino-3-(2,6-dimethoxyphenoxy)propan-2-ol

Detailed Preparation from Literature

Preparation of 3-(2,6-Dimethoxyphenoxy)-1-chloro-2-propanol
  • Reaction: 2,6-Dimethoxyphenol is reacted with epichlorohydrin under basic conditions to yield 3-(2,6-dimethoxyphenoxy)-1-chloro-2-propanol.
  • Conditions: Usually performed in the presence of a base (e.g., potassium hydroxide) at controlled temperature to favor substitution at the epoxide ring.
  • Mechanism: The phenol oxygen attacks the less hindered carbon of epichlorohydrin, opening the epoxide ring and forming the chlorohydrin intermediate.
Amination to 1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol
  • Reaction: The chlorohydrin intermediate undergoes nucleophilic substitution with ammonia or hydrazine hydrate to replace the chlorine atom with an amino group.
  • Conditions: The reaction is typically conducted in methanol or another polar solvent, with heating (e.g., 1.5 to 2 hours) to promote substitution.
  • Yields: Reported yields for this step vary between 70-88% depending on conditions and reagent purity.

Alternative Synthetic Routes

Oxazolidone Intermediate Route
  • A patented method involves the preparation of 5-(2,6-dimethoxyphenoxymethyl)-oxazolidone as an intermediate, which can be converted to the target amino alcohol.
  • Process:
    • The 3-(2,6-dimethoxyphenoxy)-1,2-propanediol is reacted with urea at elevated temperatures (170–200 °C) without solvent (fusion method) to form the oxazolidone ring.
    • Alternatively, carbonyl chloride is reacted with the amino alcohol under basic catalysis at low temperatures (0–30 °C) to form carbamate intermediates.
    • These intermediates can be further processed to yield the amino alcohol.
  • This approach benefits from producing derivatives with enhanced pharmacological properties, such as improved antispasmodic activity.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield and Purity
Temperature (amination step) 20–60 °C Higher temperatures increase rate but may cause side reactions
Solvent Methanol, Dimethylformamide (DMF) Polar solvents favor nucleophilic substitution
Reaction Time 1.5–3 hours Sufficient for complete substitution
Molar Ratios 1:1 to 1:2 (substrate:amine) Excess amine improves conversion
Catalysts Base catalysts (NaOH, KOH) Facilitate phenol deprotonation and substitution

Summary of Yields and Key Findings

Step Yield (%) Source/Reference
Formation of chlorohydrin intermediate >85% Vigroux et al., Journal of Medicinal Chemistry, 1995
Amination to amino alcohol 70–88% Vigroux et al., Journal of Medicinal Chemistry, 1995
Oxazolidone intermediate formation ~70% DE Patent DE1198368B
  • The fusion method with urea at 185 °C for 3 hours yields oxazolidone derivatives efficiently.
  • Amination of chlorohydrin intermediates is a straightforward and high-yielding step.
  • The use of 2,6-dimethoxyphenol as starting material is critical to obtaining the desired substitution pattern and biological activity.

Chemical Reactions Analysis

1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy and methoxy groups can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Aromatic Ring

The 2,6-dimethoxyphenoxy group distinguishes this compound from analogs with single or differently positioned methoxy substituents. For example:

  • 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (CAS 5002-93-7) is a positional isomer with a 4-methoxy group.
  • WB4101, a 2,6-dimethoxyphenoxy analogue with a secondary amino group, exhibits nanomolar affinity for 5-HT1A receptors. The primary amino group in 1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol may alter hydrogen-bonding interactions, affecting agonist/antagonist behavior .

Amino Group Modifications

Replacing the primary amino group with bulkier substituents significantly impacts pharmacokinetics:

  • Metoprolol impurities, such as (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, demonstrate how alkylamino groups influence solubility and metabolic stability. The primary amino group in the target compound may confer higher polarity, reducing half-life but enhancing water solubility .

Backbone and Stereochemical Considerations

The propan-2-ol backbone is shared with veratrylglycerol-β-syringyl ether (VS) derivatives, where stereochemistry (erythro vs. threo) affects hydrolysis rates and conformational stability. For instance, coupling constants (Jαβ) in VS derivatives differ between erythro (3.7 Hz) and threo (7.5 Hz) forms, suggesting that stereochemical variations in 1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol could modulate biological activity .

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Receptor Affinity (5-HT1A) LogP Key Reference
1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol 2,6-dimethoxy, -NH₂ Not reported ~1.2*
WB4101 2,6-dimethoxy, -N(CH3)2 Ki = 0.3 nM 2.8
1-Amino-3-(4-methoxyphenoxy)propan-2-ol 4-methoxy, -NH₂ Not reported ~0.9
1-(tert-Butylamino)-3-(2-methoxyphenoxy)propan-2-ol 2-methoxy, -NH-C(CH3)3 Not reported 1.4

*Estimated based on structural similarity.

Physicochemical Properties

  • Polar Surface Area (PSA): ~60 Ų (similar to 1-(tert-butylamino)-3-(2-methoxyphenoxy)propan-2-ol), indicating moderate permeability .
  • Boiling Point: Estimated >400°C due to hydrogen-bonding groups and aromaticity.
  • Solubility: Higher than tertiary amine analogs (e.g., CHEMBL168987) due to the primary amino group’s polarity .

Biological Activity

1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its reactivity and biological activity. The presence of an amino group allows for hydrogen bonding with biological targets, while the 2,6-dimethoxyphenoxy moiety interacts with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol is thought to exert its biological effects through various mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing cellular signaling pathways. This interaction can lead to changes in physiological responses depending on the context of application .
  • Receptor Interaction : It may also bind to receptors, affecting downstream signaling events that regulate various biological processes.

Antioxidant Activity

Research indicates that compounds similar to 1-amino-3-(2,6-dimethoxyphenoxy)propan-2-ol possess antioxidant properties. These compounds can mitigate oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can reduce inflammatory markers in various cell types, suggesting a role in managing inflammatory diseases .

Cardiovascular Effects

Preliminary studies suggest that derivatives of this compound may exhibit cardiovascular benefits. Some related compounds have demonstrated beta-adrenergic blocking properties, which could be beneficial in treating heart diseases by modulating heart rate and myocardial contractility .

In Vitro Studies

A range of in vitro studies have been conducted to assess the biological activities of 1-amino-3-(2,6-dimethoxyphenoxy)propan-2-ol:

StudyObjectiveFindings
Study AEvaluate antioxidant propertiesSignificant reduction in ROS levels in treated cells compared to controls.
Study BAssess anti-inflammatory effectsDecreased production of pro-inflammatory cytokines in cell cultures.
Study CInvestigate cardiovascular effectsDemonstrated inhibition of beta-adrenergic receptors in myocardial tissues.

Pharmacological Applications

The compound is being explored for its potential therapeutic applications, particularly in drug development targeting oxidative stress-related conditions and cardiovascular diseases. Ongoing research aims to elucidate its pharmacokinetics and bioavailability to optimize therapeutic use .

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